tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate

Medicinal Chemistry Building Block Selection Physicochemical Optimization

tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate (CAS 2228653-59-4) is a synthetic organic compound belonging to the azetidine class — four-membered nitrogen-containing saturated heterocycles. With a molecular formula of C₉H₁₆N₂O₄ and a molecular weight of 216.23 g·mol⁻¹, it features an N-Boc-protected azetidine ring bearing a nitromethyl (–CH₂NO₂) substituent at the 3-position.

Molecular Formula C9H16N2O4
Molecular Weight 216.23 g/mol
Cat. No. B8067712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(nitromethyl)azetidine-1-carboxylate
Molecular FormulaC9H16N2O4
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C[N+](=O)[O-]
InChIInChI=1S/C9H16N2O4/c1-9(2,3)15-8(12)10-4-7(5-10)6-11(13)14/h7H,4-6H2,1-3H3
InChIKeyXJYOUQWFKIIOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate: Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate (CAS 2228653-59-4) is a synthetic organic compound belonging to the azetidine class — four-membered nitrogen-containing saturated heterocycles . With a molecular formula of C₉H₁₆N₂O₄ and a molecular weight of 216.23 g·mol⁻¹, it features an N-Boc-protected azetidine ring bearing a nitromethyl (–CH₂NO₂) substituent at the 3-position . This compound is primarily valued as a versatile building block in medicinal chemistry and organic synthesis, where the nitro group serves as a precursor to amines, facilitates further functionalization, and modulates electronic properties of downstream molecules . It is commercially available from multiple suppliers at purities of 95–98% (HPLC) .

Why Generic Substitution Fails for tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate: Structural Nuances That Drive Divergent Reactivity and Application Scope


In azetidine-based building block procurement, compounds within the same nominal subclass — e.g., N-Boc-3-substituted azetidines — are frequently treated as interchangeable; however, subtle structural variations at the 3-position produce markedly different reactivity profiles, physicochemical properties, and downstream synthetic utility [1]. For tert-butyl 3-(nitromethyl)azetidine-1-carboxylate, the absence of a 3-hydroxy group (present in the widely used analog CAS 1008526-70-2) eliminates an intramolecular hydrogen-bond donor, reducing polarity and altering solubility characteristics. The nitromethyl (–CH₂NO₂) moiety offers fundamentally different reactivity compared to the nitromethylene (–CH=NO₂) analog (CAS 1379812-12-0), as the former can undergo chemoselective reduction to an aminomethyl group for amine library synthesis, while the latter preferentially participates in conjugate addition chemistry . The Boc protecting group further distinguishes it from the free amine analog, enabling orthogonal deprotection strategies in multi-step syntheses [2]. These structural distinctions mean that direct substitution with a close analog risks synthetic route failure, altered pharmacokinetic profiles in derived drug candidates, or compromised purity of final products.

Product-Specific Quantitative Evidence Guide: tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate vs. Closest Structural Analogs


Molecular Weight and Polarity Differentiation vs. 3-Hydroxy Analog (CAS 1008526-70-2)

tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate (MW = 216.23 g·mol⁻¹) is 16 mass units lighter than its 3-hydroxy analog tert-butyl 3-hydroxy-3-(nitromethyl)azetidine-1-carboxylate (MW = 232.23 g·mol⁻¹) . Critically, the target compound lacks the hydroxyl hydrogen-bond donor, resulting in a calculated PSA (polar surface area) of 58.6 Ų versus 95.6 Ų for the hydroxy analog — a ~39% reduction that may translate to improved passive membrane permeability in derived CNS-targeted compounds [1]. This difference is consistent with the established azetidine scaffold profiling data from Lowe et al. (2012), where removal of polar substituents on the azetidine core correlated with improved BBB penetration scores in PAMPA assays [1].

Medicinal Chemistry Building Block Selection Physicochemical Optimization

Reactivity Divergence: Nitromethyl Reduction vs. Nitromethylene Conjugate Addition

The nitromethyl (–CH₂NO₂) group of the target compound can be chemoselectively reduced to an aminomethyl (–CH₂NH₂) moiety, enabling direct incorporation into primary amine libraries and peptide mimetics . In contrast, the nitromethylene (–CH=NO₂) analog (CAS 1379812-12-0) contains an α,β-unsaturated nitro system that preferentially undergoes conjugate (Michael) addition rather than reduction, directing reactivity toward C–C bond formation at the exocyclic position . This fundamental reactivity distinction makes the target compound the preferred choice when the synthetic objective is amine introduction at the azetidine 3-position rather than carbon framework extension. The reduction pathway is well-precedented: nitroazetidine derivatives have been employed as donors in enantioselective aza-Henry reactions followed by reductive denitration, delivering chiral aminomethyl azetidine cores with up to 92% ee for GlyT1 inhibitor synthesis [1].

Synthetic Chemistry Amine Library Synthesis Functional Group Interconversion

Commercial Availability and Purity Benchmarking vs. Class Comparators

tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate (CAS 2228653-59-4) is available from multiple commercial suppliers at certified purities of 95–98% (HPLC), including Leyan (98%, Cat. 1573839), MolCore (NLT 98%), and Chemenu (95%+) . In comparison, the 3-hydroxy analog (CAS 1008526-70-2) is similarly available at 95–97% purity, while the 3-(2-ethoxy-2-oxoethyl) analog (CAS 2385376-43-0) and the 3-(2-methoxy-2-oxoethyl) analog (CAS 2383514-43-8) are newer entries with more limited supplier coverage and typically lower catalog purities (≥95%) [1]. The target compound's broader supplier base and higher documented purity specifications reduce procurement risk and minimize the need for in-house re-purification before use in sensitive synthetic sequences.

Procurement Quality Control Supply Chain

Class-Level Antibacterial Potential: Nitroazetidine Scaffold Activity Against Gram-Positive Pathogens

A study of 22 variously substituted nitroazetidines (Pisani et al., Molecules, 2021) demonstrated that nitro-functionalized azetidine scaffolds exhibit potent antibacterial activity selectively against Gram-positive bacteria (E. faecalis and S. aureus), while being devoid of activity against fungi and Gram-negative organisms [1]. The most potent congener (compound 22) displayed MIC values of 4 μg/mL against S. aureus, approaching the potency of norfloxacin (MIC 1–2 μg/mL) [1]. Although the target compound tert-butyl 3-(nitromethyl)azetidine-1-carboxylate was not directly tested in this study, its structural features — a nitro group attached to the azetidine core — align with the pharmacophoric elements identified in the active series, where nitro substitution was reported to generally improve antibacterial activity [1]. The cytotoxicity selectivity window observed for compound 22 (IC₅₀ on eukaryotic cells: 36 ± 10 μM vs. MIC: 8.6 μM; ~4-fold selectivity) provides a benchmark for evaluating future derivatives built from this scaffold [1].

Antibacterial Gram-Positive Hit Discovery

Boc Protection Status: Stability and Orthogonal Deprotection Advantage vs. Free Amine Analog

The Boc (tert-butoxycarbonyl) protecting group on the target compound provides acid-labile amine protection that is orthogonal to many common functional group transformations, enabling its use in multi-step synthetic sequences without premature deprotection [1]. The unprotected analog, 3-(nitromethyl)azetidine, is described as 'more reactive but less stable,' potentially limiting its shelf life and complicating its use in complex reaction sequences . The N-Boc azetidine scaffold has been extensively employed in diversity-oriented synthesis: Lowe et al. (2012) demonstrated the solid-phase synthesis of a 1976-membered spirocyclic azetidine library using N-Boc-protected intermediates, highlighting the protecting group's compatibility with parallel synthesis workflows [1]. Additionally, the acylative dealkylation of N-tert-butyl-3-substituted azetidines has been reported as a facile, high-yield route to [1.1.0]azabicyclobutane and 3-azetidinones, demonstrating the synthetic versatility of the N-Boc/N-tert-butyl azetidine subclass [2].

Protecting Group Strategy Multi-Step Synthesis Process Chemistry

Predicted Boiling Point and Enthalpy of Vaporization: Thermal Stability Implications

While experimentally measured boiling points are unavailable for the target compound, predicted values for close structural analogs provide a thermal stability reference frame. The 3-hydroxy analog (CAS 1008526-70-2) has a predicted boiling point of 362.2 ± 27.0 °C with an enthalpy of vaporization of 70.4 ± 6.0 kJ/mol, while the nitromethylene analog (CAS 1379812-12-0) has a predicted boiling point of 325.7 ± 35.0 °C with an enthalpy of vaporization of 56.8 ± 3.0 kJ/mol . The target compound, lacking both the hydroxyl group (which increases intermolecular hydrogen bonding) and the exocyclic double bond (which alters ring strain and conjugation), is anticipated to exhibit thermal properties between these two comparators [1]. The lower predicted boiling point of the nitromethylene analog indicates greater volatility, which may be a consideration for process-scale handling where containment of potentially energetic nitro-containing intermediates is required [1].

Process Safety Thermal Stability Scale-Up

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate


CNS-Focused Lead-Like Library Synthesis Leveraging Reduced PSA Advantage

Medicinal chemistry teams designing blood-brain barrier-penetrant compound libraries can exploit the target compound's lower polar surface area (~58.6 Ų) relative to the 3-hydroxy analog (95.6 Ų) to improve the odds of meeting CNS drug-likeness criteria (PSA < 90 Ų, HBD ≤ 3). The Boc-protected azetidine core serves as a rigid, three-dimensional scaffold that can be diversified through the nitromethyl handle — reduced to an aminomethyl group and subsequently coupled to carboxylic acids, sulfonyl chlorides, or isocyanates — to generate sp³-rich, lead-like compounds [1]. The established solid-phase synthesis methodology for N-Boc azetidine libraries (Lowe et al., 2012) provides a validated workflow for high-throughput derivative generation [1].

Aminomethyl Azetidine Building Block for GlyT1 Inhibitor and CNS Transporter Programs

As demonstrated by Davis and Johnston (2012), 3-nitroazetidine derivatives can serve as donors in enantioselective aza-Henry reactions, delivering chiral aminomethyl azetidine intermediates with up to 92% enantiomeric excess after reductive denitration [2]. The target compound's nitromethyl group is well-suited for this transformation, providing access to enantioenriched building blocks for glycine transporter (GlyT1) inhibitor programs targeting schizophrenia and cognitive disorders [2]. This application cannot be replicated with the nitromethylene analog, which undergoes conjugate addition rather than reduction .

Anti-Gram-Positive Antibacterial Hit Discovery Using Nitroazetidine Scaffold

Building on the antibacterial activity demonstrated for nitroazetidines against Gram-positive ESKAPE pathogens (Pisani et al., Molecules, 2021), the target compound can be employed as a starting scaffold for structure-activity relationship (SAR) exploration [3]. The Boc group allows for N-deprotection and subsequent N-functionalization (e.g., installation of benzyl, sulfonyl, or carbamoyl groups), while the nitromethyl moiety can be modified to probe electronic effects on antibacterial potency. The most active nitroazetidine congener from the 2021 study achieved MIC values within 2–4 fold of norfloxacin against S. aureus, providing a competitive potency benchmark for new analogs derived from this scaffold [3].

Multi-Step Process Chemistry Requiring Orthogonal Protection Strategy

In complex synthetic routes where the azetidine nitrogen must remain protected during multiple transformations, the Boc group of the target compound provides acid-labile protection orthogonal to ester hydrolysis, amide coupling, reductive amination, and nitro reduction conditions [1]. This is particularly valuable in the synthesis of constrained peptidomimetics containing azetidine amino acid residues, as reported by Parisi et al. (2015) for α-lithiated N-Boc azetidines [4]. The commercial availability at 98% purity (HPLC) from multiple vendors reduces the risk of impurity-driven side reactions in multi-step sequences where intermediate purification may be impractical .

Quote Request

Request a Quote for tert-Butyl 3-(nitromethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.